molecular formula C16H18N2 B13271345 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B13271345
M. Wt: 238.33 g/mol
InChI Key: GSZJPCZHEBIRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C16H18N2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroquinoline derivatives. In this reaction, phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . The reaction conditions often include heating the mixture to around 100°C in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.

    Reduction: Reduction reactions can further saturate the ring system.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroactive properties.

Uniqueness

1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-6-amine

InChI

InChI=1S/C16H18N2/c17-15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12,17H2

InChI Key

GSZJPCZHEBIRBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.